N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Overview
Description
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is an organic compound with a unique structure that includes a benzopyran ring substituted with a fluorine atom
Mechanism of Action
Target of Action
Chromanone oxime analogs of quinolone drugs have been studied for their potential as cytotoxic agents . These compounds are known to interact with DNA topoisomerase type II enzymes , which are essential for regulating replication and transcription processes .
Mode of Action
As catalytic inhibitors of topoisomerase type II, the chromanone oxime analogs bind to the catalytic intermediate enzyme-DNA complex . This interaction causes the DNA helix to break, leading to a cascade of cell death . The 6-fluoro group and the C-7 substituent in these compounds interact with the target enzyme .
Biochemical Pathways
The inhibition of dna topoisomerase type ii enzymes can disrupt dna replication and transcription processes , potentially affecting multiple biochemical pathways.
Pharmacokinetics
The presence of a fluorine group in the compound is known to enhance its lipophilicity , which could potentially influence its absorption and distribution.
Result of Action
The result of the compound’s action is the induction of cell death due to the disruption of DNA replication and transcription processes . This cytotoxic activity could potentially be harnessed for anticancer applications .
Biochemical Analysis
Biochemical Properties
Chromanone, a similar compound, has been found to exhibit significant variations in biological activities . Chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cellular Effects
Chromanone oxime analogs of quinolone drugs have shown potential cytotoxic activity against cancer cells . The cytotoxic activity of these compounds was evaluated against two cancer cell lines (HepG2, hepatocellular liver carcinoma, and CT26, Murine colon carcinoma) and a normal epithelial cell line, namely CHO (Chinese hamster ovary) .
Molecular Mechanism
These enzymes are ATP-dependent and cleave both strands of the DNA helix to manage the topology and conformation of DNA . As catalytic inhibitors of topoisomerase type II, the quinolone drugs bind to the catalytic intermediate enzyme-DNA complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the preparation of 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one. This intermediate is then reacted with hydroxylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactivity of the intermediates and the need to handle fluorinated compounds carefully.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new drug discoveries.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one: This compound is a precursor in the synthesis of N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine and shares a similar core structure.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Another related compound with a carboxylic acid group, used in various chemical syntheses.
6-Fluoro-2-(oxiranyl)-3,4-dihydro-2H-1-benzopyran: This compound contains an epoxide group and is used in different chemical reactions.
Uniqueness
This compound is unique due to its combination of a benzopyran ring with a fluorine atom and a hydroxylamine group. This structure provides distinct reactivity and potential for various applications, setting it apart from similar compounds.
Properties
IUPAC Name |
(NZ)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJVKPPHVLPIM-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=NO)C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=C(/C1=N\O)C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611699 | |
Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199587-86-5 | |
Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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